5-Hydroxy Buspirone-d8
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Overview
Description
5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone. It is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. The compound is known for its stability and is often utilized in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Mechanism of Action
Target of Action
5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone Its parent compound, buspirone, is known to interact with two major 5-ht 1a receptor subtypes involved in the brain’s anxiety and fear circuitry .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Buspirone, its parent compound, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .
Pharmacokinetics
Buspirone, the parent compound of this compound, is well absorbed but is subject to first-pass metabolism . The mean systemic availability is approximately 4 percent . Buspirone is eliminated primarily by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . In humans, the systemic exposure to buspirone increases linearly in relation to the oral dose . Food increases the bioavailability of buspirone by decreasing first-pass metabolism .
Result of Action
Its parent compound, buspirone, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .
Action Environment
Hepatic cirrhosis resulted in a marked decrease in the clearance of buspirone, which correlated with serum alkaline phosphatase activity . Renal disease produced a modest decrease in buspirone clearance .
Biochemical Analysis
Biochemical Properties
5-Hydroxy Buspirone-d8 interacts with various enzymes and proteins. It is known to interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the serotonin system, which plays a critical role in mood, sleep, attention, learning, and conditions such as anxiety .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to 5-HT1A and 5-HT2A receptors, influencing the serotonin system .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound’s impact on behavior in animal models can vary depending on the duration of administration . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, buspirone, from which this compound is derived, has been shown to have dose-dependent effects on behavior in rats
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily eliminated by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone . The metabolic disposition of buspirone, the parent compound of this compound, is similar in humans and rats, with three major metabolic pathways being N-dealkylation to 1-(2-pyrimidinyl)-piperazine (1-PP) and hydroxylation to either 5-hydroxy-buspirone or 1-PP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Buspirone-d8 involves the incorporation of deuterium atoms into the 5-Hydroxy Buspirone molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced 5-Hydroxy Buspirone.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various deuterated analogs of 5-Hydroxy Buspirone, which are used as internal standards in analytical chemistry .
Scientific Research Applications
5-Hydroxy Buspirone-d8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in GC-MS analysis to study the pharmacokinetics and metabolic profiles of drugs.
Biology: Employed in metabolic studies to trace the pathways and interactions of 5-Hydroxy Buspirone in biological systems.
Medicine: Utilized in drug development to understand the pharmacokinetics and dynamics of new therapeutic agents.
Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Buspirone: The non-deuterated analog of 5-Hydroxy Buspirone-d8.
Buspirone: The parent compound, which is used as an anxiolytic agent.
6-Hydroxy Buspirone: Another hydroxylated analog of Buspirone.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
Properties
CAS No. |
1330164-16-3 |
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Molecular Formula |
C21H31N5O3 |
Molecular Weight |
409.56 |
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |
InChI Key |
WKAUDMPUKWYRBF-IFBDEUHTSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
Synonyms |
8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.